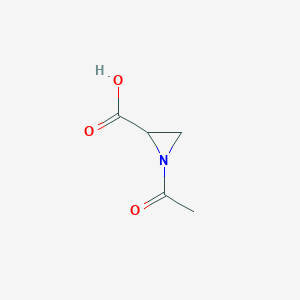
Alanine Boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanine Boronic Acid is an organoboron compound that combines the structural features of alanine, an amino acid, with a boronic acid group. This unique combination allows it to participate in a variety of chemical reactions and makes it a valuable compound in both synthetic chemistry and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including Alanine Boronic Acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. For example, the reaction of an arylsilane with boron tribromide followed by acidic hydrolysis can yield boronic acids . Another common method is the Miyaura borylation reaction, which involves the coupling of an aryl halide with a boron reagent in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of continuous flow setups for handling organolithium chemistry on a multigram scale has enabled efficient production of boronic acids .
Chemical Reactions Analysis
Types of Reactions: Alanine Boronic Acid undergoes a variety of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical reagents in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Boronic esters.
Reduction: Boranes.
Substitution: Biaryl compounds.
Scientific Research Applications
Alanine Boronic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Alanine Boronic Acid exerts its effects involves the formation of reversible covalent complexes with target molecules. For example, boronic acids can form complexes with diols and hydroxyl groups, which is crucial for their role in enzyme inhibition and molecular recognition . The boron atom in the compound acts as a Lewis acid, facilitating these interactions .
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the amino acid component.
Borinic Acids: Contain two C-B bonds and one B-O bond, displaying enhanced Lewis acidity compared to boronic acids.
4-Boronophenylalanine: Another boronated amino acid used in cancer therapy.
Uniqueness: Alanine Boronic Acid is unique due to its combination of an amino acid with a boronic acid group, allowing it to participate in both biological and chemical processes. This dual functionality makes it particularly valuable in the development of therapeutic agents and in synthetic chemistry .
Properties
Molecular Formula |
C2H8BNO2 |
|---|---|
Molecular Weight |
88.90 g/mol |
IUPAC Name |
[(1R)-1-aminoethyl]boronic acid |
InChI |
InChI=1S/C2H8BNO2/c1-2(4)3(5)6/h2,5-6H,4H2,1H3/t2-/m0/s1 |
InChI Key |
MEJXSZPJYPOEIL-REOHCLBHSA-N |
Isomeric SMILES |
B([C@H](C)N)(O)O |
Canonical SMILES |
B(C(C)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


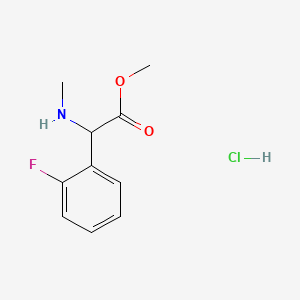
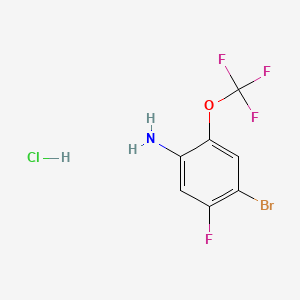

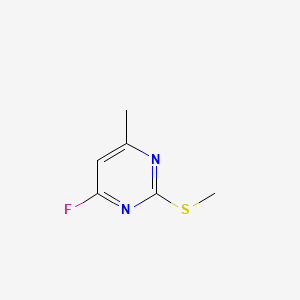
![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B13466805.png)
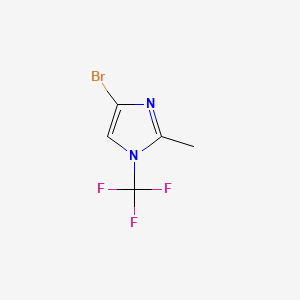
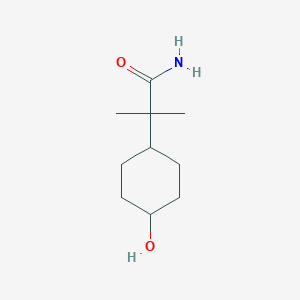


![Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride](/img/structure/B13466835.png)
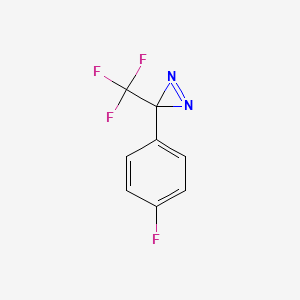
![2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13466849.png)

